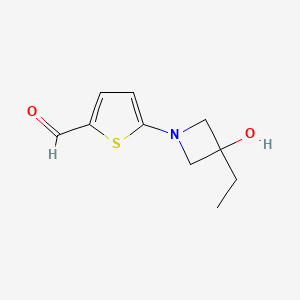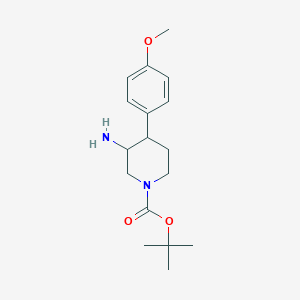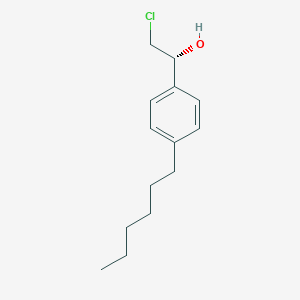
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one is a heterocyclic compound containing an azetidine ring. Azetidine derivatives are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one can be achieved through several synthetic routes. One common method involves the Horner–Wadsworth–Emmons reaction, where N-Boc-azetidin-3-one is converted to the corresponding azetidine derivative . This reaction typically requires a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a phosphonate ester.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound often employs green and cost-effective synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can enhance the efficiency and scalability of the synthesis . These methods are designed to minimize the use of hazardous reagents and reduce waste.
化学反应分析
Types of Reactions
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various azetidine derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 4-(Azetidin-3-yl)-2-methylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or activating their function.
相似化合物的比较
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are similar in structure and are used as building blocks in the synthesis of peptides and other biologically active molecules.
3-(pyrazol-1-yl)azetidine derivatives: These derivatives are used in the synthesis of heterocyclic amino acids and exhibit similar biological activities.
Uniqueness
4-(Azetidin-3-yl)-2-methylpent-1-en-3-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
4-(azetidin-3-yl)-2-methylpent-1-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9(11)7(3)8-4-10-5-8/h7-8,10H,1,4-5H2,2-3H3 |
InChI 键 |
ADOJCYITOKUKST-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CNC1)C(=O)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



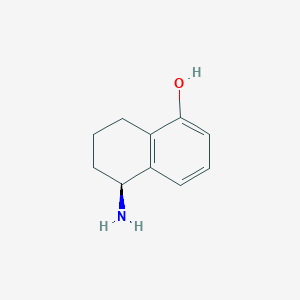

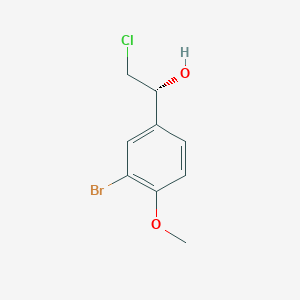
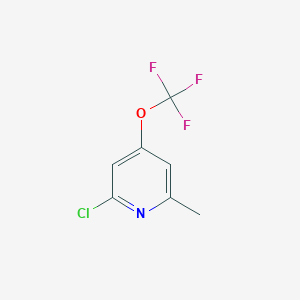
![Methyl 3'-chlorospiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176457.png)


![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

